molecular formula C10H11ClO2S B2710716 5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride CAS No. 62686-69-5

5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride

Cat. No.: B2710716
CAS No.: 62686-69-5
M. Wt: 230.71
InChI Key: WOJRSDINYVOLJK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol . It is a sulfonyl chloride derivative of tetrahydronaphthalene, characterized by the presence of a sulfonyl chloride group attached to the naphthalene ring system. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride typically involves the sulfonylation of tetrahydronaphthalene. One common method is the reaction of tetrahydronaphthalene with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

C10H12+ClSO3HC10H11ClO2S+H2O\text{C}_{10}\text{H}_{12} + \text{ClSO}_3\text{H} \rightarrow \text{C}_{10}\text{H}_{11}\text{ClO}_2\text{S} + \text{H}_2\text{O} C10​H12​+ClSO3​H→C10​H11​ClO2​S+H2​O

This reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify amino groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride is unique due to its specific position of the sulfonyl chloride group, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different products and applications compared to its isomers .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJRSDINYVOLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62686-69-5
Record name 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
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